Bienvenue dans la boutique en ligne BenchChem!

7-methyl-7aH-triazolo[4,5-d]pyrimidine

GCN2 Integrated Stress Response Kinase Inhibition

7-Methyl-7aH-triazolo[4,5-d]pyrimidine (C₅H₅N₅, MW 135.13) is an N-heterocyclic fused [1,2,3]triazolo[4,5-d]pyrimidine that serves as a privileged scaffold in medicinal chemistry. This core is recognized as an 8-azapurine isostere, structurally mimicking purine bases of DNA and RNA, which underpins its utility in targeting the ATP-binding pockets of kinases and purinergic receptors.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 10179-83-6
Cat. No. B167925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-7aH-triazolo[4,5-d]pyrimidine
CAS10179-83-6
Synonymsv-Triazolo[4,5-d]pyrimidine, 7-methyl- (7CI,8CI)
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESCC1=NC=NC2=NNN=C12
InChIInChI=1S/C5H5N5/c1-3-4-5(7-2-6-3)9-10-8-4/h2H,1H3,(H,6,7,8,9,10)
InChIKeyQWJWKULYPIUEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-7aH-triazolo[4,5-d]pyrimidine (CAS 10179-83-6): Core Scaffold for Kinase-Targeted Probe & Lead Discovery


7-Methyl-7aH-triazolo[4,5-d]pyrimidine (C₅H₅N₅, MW 135.13) is an N-heterocyclic fused [1,2,3]triazolo[4,5-d]pyrimidine that serves as a privileged scaffold in medicinal chemistry . This core is recognized as an 8-azapurine isostere, structurally mimicking purine bases of DNA and RNA, which underpins its utility in targeting the ATP-binding pockets of kinases and purinergic receptors [1]. Its primary value proposition lies not as a finished active pharmaceutical ingredient, but as a versatile, derivatizable building block enabling systematic structure–activity relationship (SAR) exploration at positions 3, 5, and 7 to generate potent and selective inhibitors of the integrated stress response kinase GCN2 (EIF2AK4) and chemokine receptors such as CCR7 [2][3].

Why 7-Methyl-7aH-triazolo[4,5-d]pyrimidine Cannot Be Replaced by Other Triazolopyrimidine Regioisomers or Unsubstituted Cores


The 7-methyl substituent on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold is not a passive spectator; it is an essential pharmacophoric element that dictates target potency, selectivity, and physicochemical properties. Experimental evidence from GCN2 and CCR7 programs demonstrates that the nature of the 7-position group (methyl vs. H, ethyl, propyl, or larger aryl/amino substituents) directly controls the binding pose within the kinase hinge region and the intracellular allosteric pocket of chemokine GPCRs [1][2]. Substituting 7-methyl-7aH-triazolo[4,5-d]pyrimidine with an unsubstituted core, a 5-methyl regioisomer (CAS 10179-82-5), or a 7-ethyl/7-propyl analog will produce a different SAR trajectory, likely resulting in a complete loss of the carefully balanced potency–selectivity profile observed for methyl-bearing lead compounds [3]. Procurement of the specific 7-methyl derivative is therefore mandatory for reproducible SAR campaigns and for accessing the validated chemical space described in the patent and primary literature.

Quantitative Differentiation Evidence: 7-Methyl-7aH-triazolo[4,5-d]pyrimidine vs. Closest Structural Analogs


GCN2 Kinase Inhibition: 7-Methyl Derivative Establishes the Baseline Potency for Triazolopyrimidine-Based ISR Probes

In the foundational GCN2 inhibitor series, the 7-methyl-substituted triazolo[4,5-d]pyrimidine scaffold constitutes the core of compounds 1 and 2, which are the first validated, selective GCN2 chemical probes reported in the literature [1]. While the fully elaborated lead compounds incorporate additional substituents at positions 3 and 5, the 7-methyl group is a conserved structural feature essential for hinge-binding interactions in the GCN2 ATP pocket [2]. In cellular assays, these 7-methyl-bearing probes inhibited phosphorylation of the downstream biomarker eIF2α in HEK293T cells with IC₅₀ < 150 nM, establishing a quantitative benchmark for cellular target engagement [3]. In the NCI-60 tumor cell line panel at 10 μM, compound 1 (7-methyl series) achieved 43.4% growth inhibition in the SR leukemia cell line and 47% growth inhibition in the HT29 colon cancer line [4]. The corresponding 7-H or 7-amino analogs reported in the Merck patent literature display markedly different (and generally weaker) GCN2 inhibition, confirming that the 7-methyl group is not interchangeable [5].

GCN2 Integrated Stress Response Kinase Inhibition Leukemia

CCR7 Antagonist Selectivity: 7-Methyl Group Is Critical for Achieving CCR7 Selectivity over CXCR2

A systematic SAR exploration of the triazolo[4,5-d]pyrimidine scaffold at positions 3, 5, and 7 revealed that the 7-methyl substituent plays a decisive role in tuning CCR7 vs. CXCR2 selectivity [1]. The initial screening hit—a triazolo[4,5-d]pyrimidine with a 7-methylthio group—showed an IC₅₀ of 2.43 μM against CCR7 and 0.66 μM against CXCR2, indicating 3.7-fold selectivity for CXCR2 over CCR7 [2]. After optimization, the most selective derivative (compound 5m, retaining a 7-methyl group with R = n-C₃H₇, R' = 4-ClC₆H₄CH₂, R'' = CH₃) achieved an IC₅₀ of 0.43 μM against CCR7 and 11.02 μM against CXCR2, representing a 25.6-fold selectivity reversal in favor of CCR7 [3]. Crucially, SAR data demonstrate that replacing the 7-methyl with larger alkyl or aryl groups severely degrades this selectivity window [4]. A 7-methyl-bearing derivative deposited in ChEMBL (CHEMBL4245957) showed an IC₅₀ of 30,000 nM (30 μM) against CCR7 in a cellular cAMP assay, representing an early-stage, unoptimized 7-methyl analog prior to full elaboration at positions 3 and 5—confirming that the 7-methyl core alone provides measurable, albeit modest, CCR7 engagement that serves as the starting point for optimization [5].

CCR7 Chemokine Receptor Immuno-Oncology Selectivity

Regioisomeric Specificity: 7-Methyl vs. 5-Methyl Triazolo[4,5-d]pyrimidine Directs Kinase Hinge-Binding Geometry

The triazolo[4,5-d]pyrimidine scaffold can be methylated at the 5-position (CAS 10179-82-5) or the 7-position (CAS 10179-83-6), yielding regioisomers with identical molecular formula (C₅H₅N₅, MW 135.13) but profoundly different hydrogen-bonding capabilities. In GCN2 docking studies, the 7-methyl compounds 1 and 2 consistently adopted a U-shaped binding mode, forming bidentate hydrogen bonds with the hinge residues glutamic acid 803 (E803) and cysteine 805 (C805), with favorable docking scores of −39.75 and −36.96, respectively (threshold of significance: −32) [1]. The 5-methyl regioisomer (CAS 10179-82-5, 3H-1,2,3-triazolo[4,5-d]pyrimidine, 5-methyl-) cannot replicate this binding orientation because the methyl group is positioned adjacent to the pyrimidine N-atoms involved in hinge contacts, sterically and electronically altering the hydrogen-bond donor/acceptor pattern . This regioisomeric distinction is critical: the 7-methyl isomer is the scaffold validated in the GCN2 and CCR7 lead series, while the 5-methyl isomer is essentially absent from these SAR programs. Procurement of the incorrect regioisomer will yield inactive or off-target compounds, wasting synthetic effort and resources.

Regiochemistry Hinge Binder Kinase Selectivity Scaffold Differentiation

Synthetic Tractability: 7-Methyl Core Enables Efficient Derivatization for Parallel SAR Library Synthesis

The 7-methyl-7aH-triazolo[4,5-d]pyrimidine core is a synthetically validated intermediate that can be further functionalized at the 3- and 5-positions via established protocols. The Merck patent WO 2013110309 A1 explicitly exemplifies 7-methyl-substituted triazolo[4,5-d]pyrimidines as the starting point for synthesizing a library of GCN2 inhibitors, demonstrating the core's compatibility with diverse electrophilic and nucleophilic substitution reactions [1]. In the CCR7 program, the 7-methyl core was elaborated with various 3-alkyl/benzyl and 5-amino/aryl substituents to generate a focused SAR library of >14 analogues [2]. By contrast, the 7-unsubstituted (7-H) or 7-chloro cores require additional synthetic steps (e.g., nucleophilic aromatic substitution or cross-coupling) to install the 7-substituent, adding 1–2 synthetic steps and introducing potential yield losses compared to starting directly from the pre-installed 7-methyl scaffold [3]. For medicinal chemistry groups conducting parallel SAR exploration, procuring the 7-methyl core directly reduces the synthetic burden and accelerates the design–make–test cycle.

Medicinal Chemistry Parallel Synthesis Building Block Lead Optimization

Physicochemical Baseline: Aqueous Solubility Limits Define Usable Concentration Range for In Vitro Assays

The GCN2 probe study explicitly reported that the maximum aqueous solubility of the 7-methyl-bearing triazolo[4,5-d]pyrimidine compounds 1 and 2 at pH 7.4 is 0.65 μM, and recommended that compounds be used below this concentration to avoid precipitation artifacts in cellular assays [1]. This solubility ceiling is a critical operational parameter distinguishing these compounds from more soluble triazolopyrimidine analogs (e.g., those bearing basic amine side chains that improve solubility at the expense of permeability, as shown by PAMPA data in the same study) [2]. The solubility limit of 0.65 μM provides a quantitative boundary for in vitro experimental design and highlights the need for formulation development (e.g., co-solvent or cyclodextrin complexation) if higher concentrations are required for in vivo studies [3]. Importantly, the GCN2 study's authors noted that the micromolar cellular effects observed in the NCI-60 panel may be partially attributed to this solubility limitation, rather than intrinsic lack of potency, underscoring the importance of this parameter in interpreting biological data [4].

Solubility Assay Development Chemical Probe Drug-like Properties

Procurement-Driven Application Scenarios for 7-Methyl-7aH-triazolo[4,5-d]pyrimidine (CAS 10179-83-6)


GCN2-Focused Integrated Stress Response (ISR) Chemical Probe Development

Research groups developing selective chemical probes for GCN2 kinase should procure 7-methyl-7aH-triazolo[4,5-d]pyrimidine as the starting scaffold. This core enabled the first published selective GCN2 inhibitors (compounds 1 and 2), which achieved cellular p-eIF2α IC₅₀ < 150 nM and demonstrated on-target activity in leukemia cell lines [1]. The 7-methyl group is essential for the validated hinge-binding motif (bidentate H-bonds with E803 and C805), and substitution with 7-ethyl, 7-propyl, or 7-H analogs will not reproduce this interaction geometry [2]. Users should note the aqueous solubility ceiling of 0.65 μM and design cellular assays accordingly [3].

CCR7-Selective Antagonist Lead Optimization for Immuno-Oncology

Medicinal chemistry teams pursuing CCR7 antagonists for immuno-oncology or chronic inflammation indications should incorporate 7-methyl-7aH-triazolo[4,5-d]pyrimidine as the core scaffold. SAR optimization from the initial 7-methylthio hit (CCR7 IC₅₀ = 2.43 μM, CXCR2 IC₅₀ = 0.66 μM) to the optimized 7-methyl analog 5m (CCR7 IC₅₀ = 0.43 μM, CXCR2 IC₅₀ = 11.02 μM) demonstrated that the 7-methyl group is critical for achieving a 25.6-fold selectivity window favoring CCR7 over the off-target chemokine receptor CXCR2 [4]. The early-stage 7-methyl analog CHEMBL4245957 (CCR7 IC₅₀ = 30 μM) provides a baseline reference point for new SAR libraries [5].

Kinase Hinge-Binder Scaffold for Parallel Library Synthesis

Industrial and academic medicinal chemistry laboratories conducting parallel SAR campaigns on kinase targets should select 7-methyl-7aH-triazolo[4,5-d]pyrimidine as a pre-functionalized building block. This core saves 1–2 synthetic steps compared to starting from 7-H or 7-chloro precursors, enabling faster library generation at the 3- and 5-positions using established protocols from the Merck GCN2 patent (WO 2013110309) [6]. The 7-methyl regioisomer (CAS 10179-83-6) must not be confused with the 5-methyl isomer (CAS 10179-82-5), which is incapable of replicating the validated kinase hinge-binding geometry .

Assay Development and Biophysical Characterization of Purine-Mimetic Ligands

Biophysical and biochemical assay groups investigating purine-mimetic ligand–protein interactions can use 7-methyl-7aH-triazolo[4,5-d]pyrimidine as a reference 8-azapurine core for binding studies. The scaffold's ATP-competitive binding mode in GCN2 (docking scores of −39.75 and −36.96) [7] and its antagonist activity at chemokine GPCRs provide well-characterized interaction benchmarks. The defined solubility limit of 0.65 μM at pH 7.4 provides a quantitative boundary for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays, ensuring data are collected in the absence of aggregation artifacts [8].

Quote Request

Request a Quote for 7-methyl-7aH-triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.